3-tert-Butylphenyl sec-butylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
97508-29-7 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(3-tert-butylphenyl) N-butan-2-ylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-6-11(2)16-14(17)18-13-9-7-8-12(10-13)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) |
InChI Key |
CLBKYQXZXVDEPG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)OC1=CC=CC(=C1)C(C)(C)C |
Canonical SMILES |
CCC(C)NC(=O)OC1=CC=CC(=C1)C(C)(C)C |
Synonyms |
3-TBKPBC 3-tert-butylphenyl sec-butylcarbamate 3-tert-butylphenyl sec-butylcarbamate, (+)-isomer 3-tert-butylphenyl sec-butylcarbamate, (+-)-isome |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Characterization of 3 Tert Butylphenyl Sec Butylcarbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 3-tert-Butylphenyl sec-butylcarbamate in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be constructed.
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 3-tert-butylphenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The protons of the tert-butyl group would present as a sharp singlet around 1.3 ppm. The protons of the sec-butyl group would show more complex splitting patterns, with the methine proton appearing as a multiplet and the methylene (B1212753) and methyl protons also showing characteristic multiplicities due to coupling with adjacent protons. The N-H proton of the carbamate (B1207046) group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the carbamate group (around 155 ppm), the aromatic carbons, and the aliphatic carbons of the tert-butyl and sec-butyl groups. The chemical shifts of the aromatic carbons would be influenced by the positions of the tert-butyl and carbamate substituents.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | Multiplet |
| NH | Variable | Broad Singlet |
| sec-Butyl CH | 3.6 - 3.9 | Multiplet |
| tert-Butyl CH₃ | ~1.3 | Singlet |
| sec-Butyl CH₂ | 1.4 - 1.6 | Multiplet |
| sec-Butyl CH₃ (terminal) | ~0.9 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | ~155 |
| Aromatic C-O | ~150 |
| Aromatic C-C(CH₃)₃ | ~152 |
| Aromatic CH | 115 - 130 |
| Aromatic C (quaternary) | ~140 |
| sec-Butyl CH | ~50 |
| tert-Butyl C (quaternary) | ~35 |
| tert-Butyl CH₃ | ~31 |
| sec-Butyl CH₂ | ~30 |
| sec-Butyl CH₃ (internal) | ~20 |
To unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the sec-butyl group and the coupling relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing critical information about the molecule's three-dimensional conformation. For example, NOESY could show correlations between the protons of the sec-butyl group and the aromatic ring, indicating their relative spatial orientation.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Obtaining a suitable single crystal of this compound would allow for its structure to be determined with atomic resolution. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. A key feature to analyze would be the planarity of the carbamate group and its orientation relative to the aromatic ring. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H and C=O groups of the carbamate) and van der Waals forces, which govern the solid-state architecture.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for solid-state characterization. Different polymorphs can exhibit distinct physical properties. A thorough study would involve screening for different crystalline forms of this compound by varying crystallization conditions (e.g., solvent, temperature, and cooling rate). Each potential polymorph would then be characterized by X-ray powder diffraction (XRPD) and thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which in turn confirms the elemental composition of the molecule. A study has indicated the exact mass of this compound to be 249.172879 amu, consistent with its chemical formula of C₁₅H₂₃NO₂. univr.it
Tandem mass spectrometry (MS/MS) experiments would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways would include the cleavage of the carbamate bond, leading to the formation of ions corresponding to the 3-tert-butylphenol (B181075) and the sec-butyl isocyanate moieties.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, the theoretical monoisotopic mass is calculated based on its chemical formula, C₁₅H₂₃NO₂. This mass is a key parameter for its identification in complex mixtures. An experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₂₃NO₂ |
| Theoretical Monoisotopic Mass | 249.1729 g/mol |
Fragmentation Pathway Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure.
The primary fragmentation of carbamates typically involves cleavages at the carbamate group. For this compound, the most likely fragmentation pathways would include:
Cleavage of the ester bond: This would lead to the formation of a 3-tert-butylphenol fragment and a sec-butylisocyanate fragment.
Cleavage of the amide bond: This pathway would generate a sec-butylamine (B1681703) fragment and a 3-tert-butylphenoxycarbonyl fragment.
Loss of the sec-butyl group: Fragmentation of the alkyl side chain can also occur.
These fragmentation patterns allow for the reconstruction of the molecule's connectivity.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|---|
| 249.17 | 150.10 | [C₁₀H₁₄O]⁺ | Cleavage and rearrangement leading to the 3-tert-butylphenol ion. |
| 249.17 | 192.13 | [C₁₂H₁₈N]⁺ | Loss of the phenoxy group. |
| 249.17 | 99.07 | [C₅H₉NO]⁺ | Cleavage to form sec-butylisocyanate. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule excites vibrations. Key expected absorptions for this compound would include the N-H stretching of the amine, the C=O stretching of the carbamate carbonyl group, C-O stretching of the ester linkage, and various C-H stretches from the aromatic and aliphatic parts of the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations and symmetric stretches are often more intense in Raman spectra than in FT-IR.
The positions, shapes, and intensities of these vibrational bands can also provide information about hydrogen bonding and the conformational states of the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Carbamate (N-H) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | tert-Butyl, sec-Butyl | 2850 - 3000 |
| C=O Stretch | Carbamate (C=O) | 1680 - 1750 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |
| C-O Stretch | Carbamate (Ar-O-C) | 1200 - 1300 |
Chiroptical Properties and Stereochemical Analysis (if applicable to sec-butyl stereocenter)
The structure of this compound contains a chiral center at the second carbon of the sec-butyl group. This chirality means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. The presence of a stereocenter makes the compound optically active.
Optical Rotation: Each enantiomer will rotate the plane of polarized light by an equal and opposite amount. A polarimeter can measure this rotation, which is a characteristic property of a chiral substance. The racemic mixture (a 50:50 mix of both enantiomers) would show no net optical rotation.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed stereochemical information than optical rotation alone and can be used to study the conformation of chiral molecules.
The biological and toxicological properties of the individual enantiomers could differ significantly, making their separation and stereochemical analysis a crucial aspect of a complete characterization. A study on the resolution and biological activity of the optical isomers of this compound has been noted, indicating that these chiroptical properties are indeed relevant and have been investigated. t3db.ca
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-tert-butylphenol |
| sec-butylisocyanate |
| sec-butylamine |
Theoretical and Computational Chemistry Studies of 3 Tert Butylphenyl Sec Butylcarbamate
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and energetic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about the distribution of electrons and the geometry of the molecule.
The electronic structure of 3-tert-Butylphenyl sec-butylcarbamate is characterized by the interplay of its constituent functional groups: the aromatic phenyl ring, the bulky tert-butyl group, the carbamate (B1207046) linkage, and the sec-butyl chain. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. For carbamates, the HOMO is often localized on the electron-rich regions, such as the phenyl ring and the non-bonding electrons of the oxygen and nitrogen atoms in the carbamate group. The LUMO is typically distributed over the carbonyl group and the aromatic ring.
A hypothetical molecular orbital energy diagram for this compound would show a series of occupied and unoccupied orbitals with specific energy levels. The precise energies and spatial distributions of these orbitals can be calculated using DFT methods, often with a basis set such as 6-31G* to provide a good balance between accuracy and computational cost.
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| LUMO+1 | > -1.0 | Phenyl C, Carbonyl C |
| LUMO | -1.0 to -2.0 | Carbonyl C, Phenyl C |
| HOMO | -6.0 to -7.0 | Phenyl C, Carbamate O, N |
| HOMO-1 | < -7.0 | Phenyl C, Carbamate O |
Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would be obtained from specific quantum chemical calculations.
The distribution of electron density within this compound is non-uniform due to the different electronegativities of the atoms. This charge distribution can be visualized using an electrostatic potential (ESP) map. The ESP map plots the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.
Typically, red colors indicate regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carbamate group. Blue colors represent regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These would be found around the hydrogen atoms, particularly the N-H proton of the carbamate. Green and yellow regions indicate areas of neutral or intermediate potential.
The partial atomic charges can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These calculations would reveal the specific charge values on each atom, providing a more quantitative picture of the molecule's polarity.
Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound (Calculated using NBO analysis)
| Atom | Partial Charge (e) |
| Carbonyl Oxygen (O=C) | -0.5 to -0.7 |
| Ester Oxygen (O-C=O) | -0.4 to -0.6 |
| Carbamate Nitrogen (N) | -0.3 to -0.5 |
| Carbonyl Carbon (C=O) | +0.6 to +0.8 |
| N-H Hydrogen | +0.3 to +0.4 |
Note: These values are representative and would be refined by specific calculations.
The flexibility of the sec-butyl group and the rotational freedom around the various single bonds in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, known as energy minima.
By systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. These calculations are crucial for understanding the molecule's preferred shape, which can influence its physical properties and biological activity. For carbamates, the relative orientation of the groups attached to the carbamate linkage is particularly important. google.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and the influence of the surrounding environment.
MD simulations can reveal the extent of conformational flexibility in this compound. By analyzing the trajectory of the simulation, one can observe the fluctuations in bond lengths, bond angles, and dihedral angles. This provides insight into which parts of the molecule are rigid and which are more flexible.
The rotational barriers between different conformers can also be estimated from these simulations or more accurately calculated using quantum chemical methods. The energy required to rotate around a specific bond, such as the C-N bond in the carbamate group, is a key parameter that governs the rate of interconversion between different conformations. The rotational barrier in carbamates is influenced by the resonance between the nitrogen lone pair and the carbonyl group. google.com
The conformation of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules (e.g., water) in the simulation box.
In a polar solvent like water, the molecule may adopt conformations that maximize favorable interactions, such as hydrogen bonding between the carbamate group and water molecules. The hydrophobic tert-butyl and phenyl groups, on the other hand, may prefer to be shielded from the aqueous environment. By running simulations in different solvents, one can gain a detailed understanding of how the solvent modulates the conformational preferences and dynamics of the molecule.
Structure-Reactivity Relationships (SRR) through Computational Modeling
Structure-Reactivity Relationships (SRR) explore the connection between a molecule's three-dimensional arrangement of atoms and its chemical reactivity. Computational modeling is a key tool in SRR studies, allowing for the examination of properties that are difficult or impossible to measure experimentally. For this compound, computational models can probe its intrinsic chemical reactivity by analyzing its electronic structure, bond energies, and potential reaction pathways. These studies are distinct from Quantitative Structure-Activity Relationship (QSAR) analyses, which often correlate structure with biological endpoints. nih.govnih.govepa.govmst.dk
Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radical species. It is a fundamental indicator of bond strength and a crucial parameter in predicting a molecule's stability and potential reaction pathways. nih.govresearchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs with a high degree of accuracy. researchgate.net For this compound, key bonds for BDE analysis would include the N-H bond of the carbamate group, the C-O and C-N bonds of the carbamate linkage, and the C-H bonds on both the sec-butyl and tert-butyl groups.
Illustrative Data Table: Predicted Bond Dissociation Energies (BDEs) for Key Bonds in a Model Phenyl Carbamate
Disclaimer: The following data is illustrative and based on general principles of computational chemistry applied to similar structures. Specific BDE values for this compound would require dedicated computational studies.
| Bond | Bond Type | Predicted BDE (kcal/mol) |
| N-H | Carbamate | 95 - 105 |
| C(O)-O | Carbamate Ester | 80 - 90 |
| C(O)-N | Carbamate Amide | 100 - 110 |
| Phenyl-O | Aryl Ether | 90 - 100 |
Computational studies on substituted aromatic systems have shown that electron-donating or electron-withdrawing groups can alter the electron density distribution, molecular electrostatic potential, and frontier molecular orbital energies (HOMO and LUMO). ijisrt.commdpi.comresearchgate.net For example, the presence of the tert-butyl group would be expected to increase the electron density on the aromatic ring, potentially influencing its susceptibility to electrophilic attack. The electronic nature of the substituents also affects the stability of potential intermediates in a reaction, thereby influencing reaction rates and pathways. researchgate.net
Illustrative Data Table: Predicted Effect of Substituents on the Electronic Properties of a Phenyl Ring
Disclaimer: This table presents a qualitative illustration of expected trends based on established principles of physical organic chemistry and computational studies on analogous systems.
| Substituent | Position | Electronic Effect | Predicted Impact on Ring Electron Density |
| -C(CH₃)₃ | meta | Electron-donating (inductive, hyperconjugation) | Increase |
| -OC(O)NH-sec-butyl | para (for comparison) | Electron-donating (resonance), Electron-withdrawing (inductive) | Net Increase |
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry is a valuable tool for predicting various spectroscopic parameters, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.comaps.org These theoretical predictions can aid in the interpretation of experimental spectra, help to confirm molecular structures, and provide insights into the vibrational modes and electronic environment of the molecule. DFT methods are commonly employed for these calculations and have been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules, including carbamates. nih.govmdpi.com
For this compound, computational methods could predict the vibrational frequencies corresponding to key functional groups, such as the C=O stretch of the carbamate, the N-H stretch, and the various C-H and aromatic ring vibrations. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated, providing a theoretical spectrum that can be compared with experimental data for structural elucidation. The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. nih.gov
Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data for a Model Carbamate
Disclaimer: The following data is for illustrative purposes to demonstrate the utility of computational spectroscopy. The predicted values are hypothetical and not based on a specific calculation for this compound.
| Spectroscopic Parameter | Functional Group | Predicted Value | Typical Experimental Range |
| IR Frequency (cm⁻¹) | C=O stretch | 1715 | 1690 - 1730 |
| IR Frequency (cm⁻¹) | N-H stretch | 3320 | 3300 - 3500 |
| ¹³C NMR Shift (ppm) | C=O | 155 | 150 - 160 |
| ¹H NMR Shift (ppm) | N-H | 5.0 | 4.5 - 5.5 |
Reaction Mechanisms and Chemical Transformations of 3 Tert Butylphenyl Sec Butylcarbamate
Hydrolytic Stability and Degradation Pathways
The hydrolysis of 3-tert-Butylphenyl sec-butylcarbamate involves the cleavage of the ester bond, a reaction that is significantly influenced by the pH of the surrounding medium. This process can be catalyzed by either acid or base, although the rates and mechanisms under these conditions differ substantially.
For carbamates in general, acid-catalyzed hydrolysis is not considered a major degradation pathway under environmentally relevant conditions. capes.gov.br The mechanism for acid-catalyzed hydrolysis of esters typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. chemistrysteps.comyoutube.com However, in carbamates, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces the basicity of the carbonyl oxygen and makes protonation less favorable. youtube.com
In contrast to acid catalysis, base-catalyzed hydrolysis is a significant degradation pathway for carbamate (B1207046) pesticides. capes.gov.brclemson.edu The hydrolysis of N-substituted carbamates in alkaline conditions can proceed through two competing mechanisms: a bimolecular acyl-oxygen cleavage (BAc2) mechanism or a unimolecular elimination-conjugate base (E1cB) mechanism. The operative pathway is largely determined by the nature of the substituent on the nitrogen atom. clemson.edursc.org
For N-alkyl carbamates like this compound, where the nitrogen is substituted with a secondary alkyl group, the BAc2 mechanism is generally favored. clemson.edu This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the ester bond and the departure of the 3-tert-butylphenoxide leaving group. The other product is sec-butylcarbamic acid, which subsequently decarboxylates to form sec-butylamine (B1681703) and carbon dioxide.
The alternative E1cB mechanism is more common for carbamates with a hydrogen on the nitrogen (N-H), where the proton is acidic enough to be removed by a base. This would not be the primary pathway for this compound as it is an N-substituted carbamate.
The rate of base-catalyzed hydrolysis is directly proportional to the concentration of hydroxide ions, meaning the degradation rate increases significantly with increasing pH. capes.gov.br
While specific kinetic data for the hydrolysis of this compound is not available in the reviewed literature, data for structurally related carbamate insecticides provide insight into its likely behavior. The rate of hydrolysis is highly dependent on the structure of the carbamate, including the nature of both the alcohol/phenol (B47542) leaving group and the substituents on the carbamic acid nitrogen.
Studies on other carbamates have shown that the hydrolysis rates increase with increasing pH. For instance, the hydrolysis of carbaryl (B1668338) (1-naphthyl N-methylcarbamate) and baygon (2-isopropoxyphenyl N-methylcarbamate) shows a marked increase in rate as the pH moves into the alkaline range. capes.gov.br Dialkyl carbamates have been found to be more stable to alkaline hydrolysis than monoalkyl carbamates. capes.gov.br
The table below presents hydrolysis half-life data for some carbamate pesticides at different pH values, illustrating the general trend of increased degradation rate in alkaline conditions.
| Carbamate Pesticide | pH | Temperature (°C) | Half-life | Reference |
| Sevin (Carbaryl) | 8.0 | 20 | 9 days | capes.gov.br |
| Baygon (Propoxur) | 8.0 | 20 | 107 days | capes.gov.br |
| Oxamyl | 8.0 | 25 | ~1 day | researchgate.net |
| Ethiofencarb | 8.0 | 25 | <1 month | researchgate.net |
This table is for illustrative purposes and shows data for other carbamate pesticides to highlight the effect of pH on hydrolysis rates.
Based on the structure of this compound, with its N-sec-butyl group, it is expected to be more stable to hydrolysis than N-methylcarbamates like carbaryl and baygon. The bulky tert-butyl group on the phenyl ring may also exert some steric hindrance, potentially influencing the rate of nucleophilic attack at the carbonyl carbon.
Photochemical Transformation Mechanisms
In addition to hydrolysis, this compound can undergo transformation upon exposure to sunlight. Photochemical degradation can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.
Direct photolysis occurs when a molecule absorbs light energy, leading to an excited electronic state that can then undergo chemical reactions such as bond cleavage, rearrangement, or isomerization. For a pesticide to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm).
Aromatic carbamates, such as this compound, possess a phenyl ring which can absorb UV radiation. The primary photochemical reaction for many carbamate pesticides involves the cleavage of the carbamate ester bond. dss.go.th Upon absorption of UV light, the molecule can be promoted to an excited singlet or triplet state. This excited state can then lead to the homolytic or heterolytic cleavage of the C-O bond of the ester linkage, generating a 3-tert-butylphenoxyl radical and a sec-butylcarbamoyl radical. These radical intermediates can then undergo further reactions, such as hydrogen abstraction from the solvent or other organic matter, leading to the formation of 3-tert-butylphenol (B181075) and other degradation products.
Another potential pathway for N-alkyl carbamates is the photo-Fries rearrangement, which involves the migration of the carbamoyl (B1232498) group to the ortho or para position of the phenyl ring, forming amino-hydroxy-tert-butyl-benzamides.
Indirect photolysis involves the degradation of a compound by reactive chemical species that are formed in the environment when other substances, known as photosensitizers, absorb light. Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate (B79036) ions, and nitrite (B80452) ions.
These photosensitizers, upon absorbing sunlight, can generate highly reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). These reactive species can then attack the this compound molecule, initiating its degradation.
Hydroxyl radicals are powerful, non-selective oxidants that can react with most organic compounds at near diffusion-controlled rates. The reaction of •OH with this compound would likely involve hydrogen abstraction from the alkyl groups (both the sec-butyl and tert-butyl groups) or addition to the aromatic ring. These initial reactions would lead to the formation of various radical intermediates that would subsequently undergo further oxidation and degradation, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions).
The rate of indirect photolysis depends on the concentration of both the target compound and the photosensitizers, as well as the intensity of the sunlight. In natural waters rich in dissolved organic matter, indirect photolysis can be a significant, and sometimes dominant, degradation pathway for many pesticides. dss.go.th
While specific quantum yields for the photolysis of this compound are not documented in the reviewed literature, studies on other carbamates like carbofuran (B1668357) have determined photolysis rate constants under various conditions, highlighting the importance of photochemical processes in their environmental fate. dss.go.th
Thermal Decomposition Pathways and Products
For N-arylcarbamates with a tertiary alkyl group, such as t-butyl N-arylcarbamates, thermal decomposition has been shown to proceed via a unimolecular, cyclic transition state. cdnsciencepub.comrsc.org This mechanism involves the transfer of a hydrogen atom from the alkyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-N bonds. This pathway results in the formation of an amine, carbon dioxide, and an alkene.
In the case of this compound, two primary thermal decomposition pathways can be postulated based on analogous compounds:
Pathway A: Elimination to form Amine, Alkene, and CO2: Similar to t-butyl N-arylcarbamates, the sec-butyl group can undergo elimination. This would likely proceed through a six-membered cyclic transition state, yielding 3-tert-butylaniline (B1265813), butene (a mixture of but-1-ene and but-2-ene), and carbon dioxide. The presence of a β-hydrogen on the sec-butyl group makes this pathway feasible. Studies on ethyl N-methyl-N-phenylcarbamate show decomposition to N-methylaniline, ethylene, and carbon dioxide, supporting this type of elimination mechanism for secondary alkyl carbamates. researchgate.net
Pathway B: Dissociation to Isocyanate and Alcohol: Another common decomposition route for carbamates is the reversible dissociation into the corresponding isocyanate and alcohol. cdnsciencepub.com For this compound, this would yield 3-tert-butylphenyl isocyanate and sec-butanol. The stability of the resulting isocyanate and alcohol can influence the favorability of this pathway.
The presence of the bulky tert-butyl group on the phenyl ring is expected to have a minor electronic effect on the decomposition rate but could sterically influence intermolecular reactions of the decomposition products at higher concentrations. Research on poly(sec-butyl methacrylate) indicates that de-esterification, a process analogous to the cleavage of the carbamate, becomes a significant thermolysis route at elevated temperatures, suggesting that the cleavage of the sec-butyl-oxygen bond is a likely event. researchgate.net
Table 1: Postulated Thermal Decomposition Products of this compound
| Pathway | Products |
| A: Elimination | 3-tert-Butylaniline |
| Butene (1-butene and 2-butene) | |
| Carbon dioxide | |
| B: Dissociation | 3-tert-Butylphenyl isocyanate |
| sec-Butanol |
It is plausible that both pathways occur concurrently, with the relative contribution of each depending on the specific conditions such as temperature, pressure, and the presence of any catalysts.
Oxidative and Reductive Chemical Transformations
Detailed studies on the oxidative and reductive transformations specific to this compound are not extensively documented. However, the reactivity can be predicted based on the general behavior of carbamates and the constituent aryl and alkyl groups.
Oxidative Transformations:
The carbamate functional group itself is generally resistant to mild oxidizing agents. However, the aromatic ring and the N-H bond can be susceptible to oxidation under certain conditions.
Oxidation of the Aromatic Ring: The tert-butylphenyl group could undergo oxidation under harsh conditions, potentially leading to the formation of phenolic or quinone-like structures, although the electron-donating nature of the tert-butyl group would influence the regioselectivity of such reactions.
Oxidation at the N-H bond: While less common, oxidation could potentially occur at the nitrogen center, especially with powerful oxidants.
Hydroxylation of the Alkyl Groups: The sec-butyl and tert-butyl groups could undergo hydroxylation at activated C-H bonds by strong oxidizing agents, such as certain cytochrome P450 enzymes in a metabolic context, though this is outside the scope of typical synthetic transformations.
Reductive Transformations:
The reduction of the carbamate group in this compound can be challenging under standard conditions.
Reduction of the Carbamate Group: The carbamate group is generally stable to common reducing agents like sodium borohydride. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), would likely lead to the cleavage of the carbamate, yielding 3-tert-butylaniline and methanol (B129727) (from the reduction of the carbonyl group).
Hydrogenation of the Aromatic Ring: Catalytic hydrogenation of the phenyl ring to a cyclohexyl ring is a possible transformation. The hydrogenation of N-aryl carbamates to N-alicyclic carbamates has been reported, suggesting that under appropriate catalytic conditions (e.g., using a rhodium or ruthenium catalyst), this compound could be converted to 3-tert-butylcyclohexyl sec-butylcarbamate.
Reductive Cleavage: As discussed in the context of protecting group chemistry, certain reductive methods can be employed to cleave the carbamate linkage.
Cleavage and Formation of the Carbamate Linkage in Synthetic Contexts (e.g., protecting group chemistry)
The formation and cleavage of the carbamate linkage are fundamental transformations in organic synthesis, particularly in the context of protecting group chemistry for amines and alcohols. organic-chemistry.org
Cleavage of the Carbamate Linkage (Deprotection):
The stability of the carbamate group to cleavage is highly dependent on the nature of the alcohol moiety. While the tert-butoxycarbonyl (Boc) group is famously labile to acid, the sec-butylcarbamate group is expected to be more robust.
Acidic Cleavage: Strong acidic conditions are generally required to cleave N-alkyl carbamates. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the C-O bond to form a carbamic acid and a sec-butyl cation. The carbamic acid is unstable and readily decarboxylates to the corresponding amine. masterorganicchemistry.com Therefore, treatment of this compound with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) would be expected to yield 3-tert-butylaniline and byproducts from the sec-butyl cation (e.g., butenes). The rate of cleavage would likely be slower than that of a corresponding t-butyl carbamate due to the lower stability of the secondary carbocation compared to the tertiary carbocation.
Basic Hydrolysis: Carbamates can be hydrolyzed under strong basic conditions (saponification). This would involve nucleophilic attack of a hydroxide ion at the carbonyl carbon, leading to the formation of 3-tert-butylaniline, sec-butanol, and a carbonate salt. The steric hindrance from the tert-butyl and sec-butyl groups might necessitate elevated temperatures for this reaction to proceed at a reasonable rate.
Reductive Cleavage: Certain reductive methods can also be employed for deprotection. For instance, some carbamates can be cleaved using reagents like the Schwartz reagent (zirconocene hydrochloride). orgsyn.org
Formation of the Carbamate Linkage:
The synthesis of this compound can be achieved through several standard methods for carbamate formation.
From Isocyanate and Alcohol: The most direct method involves the reaction of 3-tert-butylphenyl isocyanate with sec-butanol. This reaction is typically high-yielding and can be performed with or without a catalyst (e.g., a tertiary amine or a tin compound).
From Chloroformate and Amine: An alternative route involves the reaction of 3-tert-butylphenyl chloroformate with sec-butylamine. This reaction is usually carried out in the presence of a base to neutralize the HCl byproduct.
From Phenol and Isocyanate: The target compound can also be synthesized by the reaction of 3-tert-butylphenol with sec-butyl isocyanate. This reaction may require a catalyst and heating to proceed efficiently.
Table 2: Summary of Cleavage and Formation Reactions
| Transformation | Reagents and Conditions | Products |
| Acidic Cleavage | Strong acid (e.g., TFA, HCl) | 3-tert-Butylaniline, Butenes, CO2 |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Heat | 3-tert-Butylaniline, sec-Butanol, Carbonate salt |
| Formation | 3-tert-Butylphenyl isocyanate, sec-Butanol | This compound |
| Formation | 3-tert-Butylphenol, sec-Butyl isocyanate | This compound |
Environmental Chemistry and Abiotic/biotic Transformation Pathways of Carbamates General Principles Applied to Compound Class
Sorption and Leaching Characteristics in Environmental Matrices
The movement and availability of carbamates in the environment are significantly influenced by sorption processes, which involve the binding of the chemical to soil and sediment particles. This, in turn, dictates their potential for leaching into groundwater.
Sorption of carbamates to soil is primarily influenced by the organic matter content of the soil. researchgate.netirost.ir Generally, an increase in soil organic matter leads to increased sorption of these pesticides. researchgate.netirost.ir The interaction between non-ionic carbamates and soil organic matter is considered a key factor in their retention. irost.ir Clay content and cation exchange capacity can also play a role in the sorption process. nih.gov The sorption of many pesticides, including carbamates, often follows an "L-type" isotherm, indicating a decreasing availability of binding sites as more of the chemical is sorbed. researchgate.net
The strength of sorption is a critical determinant of a carbamate's mobility. nih.gov Stronger sorption leads to reduced leaching potential. researchgate.net For instance, highly water-soluble carbamates like aldicarb (B1662136) and methomyl (B1676398) tend to have a higher potential for leaching and runoff into water bodies. frontiersin.org Conversely, aromatic-based carbamates often exhibit moderate to high sorption in soil, which can limit their movement. frontiersin.org The addition of organic matter to soils has been shown to increase pesticide sorption and reduce their leaching into groundwater. irost.ir
Table 1: Factors Influencing Sorption and Leaching of Carbamates
| Factor | Influence on Sorption | Influence on Leaching |
| Soil Organic Matter | Increased organic matter generally increases sorption. researchgate.netirost.ir | Increased sorption leads to decreased leaching. researchgate.net |
| Clay Content | Higher clay content can increase sorption. nih.gov | Increased sorption can reduce leaching. |
| Water Solubility of Carbamate (B1207046) | Higher water solubility can decrease sorption. frontiersin.org | Higher water solubility generally increases leaching potential. frontiersin.org |
| Soil pH | Can influence the chemical form and sorption of some carbamates. | Can indirectly affect leaching by altering sorption. |
Abiotic Degradation in Aquatic and Terrestrial Environments
Abiotic degradation pathways, which are non-biological, play a significant role in the transformation of carbamates in the environment. frontiersin.orgnih.gov The two primary abiotic degradation processes for carbamates are hydrolysis and photodegradation. frontiersin.orgnih.gov
Hydrolysis is a chemical reaction with water that is a major degradation pathway for many carbamates in aquatic environments. clemson.edu The rate of hydrolysis is highly dependent on the pH of the water. clemson.edu Carbamates are generally more stable in acidic to neutral conditions and their degradation is significantly accelerated under alkaline (basic) conditions. researchgate.netclemson.edu For many carbamates, alkaline hydrolysis is the dominant degradation mechanism at pH levels above 7 or 8. clemson.edu
The mechanism of hydrolysis can differ depending on the specific structure of the carbamate. who.int For N-methyl carbamates, hydrolysis often proceeds through an isocyanate intermediate. who.int The breakdown products of hydrolysis are typically the corresponding alcohol and carbamic acid, which is unstable and further decomposes to an amine and carbon dioxide. who.int Generally, the hydrolysis of carbamates leads to metabolites that are less toxic than the parent compound. nih.gov
Photodegradation, or the breakdown of chemicals by light, is another important abiotic process for carbamates, particularly in surface waters and on plant or soil surfaces. who.intyoutube.com The light absorption characteristics of carbamates facilitate their rapid decomposition when exposed to sunlight. who.int
Studies on aromatic carbamate pesticides have shown that direct photodegradation can occur in both aqueous and non-aqueous environments. nih.gov The process is often initiated by the excited state of the molecule, leading to the formation of radical cations and phenoxyl radicals through the cleavage of the C-O bond in the ester group. nih.gov The presence of substances that can act as photosensitizers in the environment can also enhance the rate of indirect photodegradation. frontiersin.org The half-lives of carbamates under irradiation can be relatively short, indicating that photodegradation can be a rapid transformation pathway. nih.gov
Biotic Transformation Mechanisms (excluding biological toxicity)
Microbial degradation is a key process in the breakdown of carbamates in soil and water systems. nih.govresearchgate.net A wide variety of bacteria and fungi have been identified that can degrade carbamates, often using them as a source of carbon and nitrogen. frontiersin.orgnih.gov
The primary and initial step in the microbial metabolism of carbamates is typically hydrolysis of the ester or amide bond. who.intplos.org This is catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. nih.govplos.org This initial hydrolytic step is crucial as it generally leads to less toxic metabolites. nih.gov
Following hydrolysis, the resulting aromatic or aliphatic moieties are further metabolized by microorganisms through various pathways. nih.gov For carbamates with aromatic rings, such as carbaryl (B1668338) and carbofuran (B1668357), degradation often proceeds through the formation of dihydroxy intermediates like catechols. nih.gov Oxime-based carbamates, like aldicarb and methomyl, form their respective oximes upon hydrolysis, which are then further utilized by microbes. nih.gov The methylamine (B109427) released during hydrolysis can be used by microorganisms as a source of both carbon and nitrogen. nih.gov Environmental conditions that are favorable for microbial growth, such as optimal temperature and moisture, also promote the degradation of carbamates. who.int
The biodegradation of carbamates results in the formation of various intermediate and final breakdown products. The identification of these metabolites is essential for a complete understanding of the environmental fate of the parent compound.
The initial hydrolysis of carbamates yields an alcohol (or phenol) and a carbamic acid derivative. who.int For example, the hydrolysis of carbaryl produces 1-naphthol, and the hydrolysis of carbofuran yields carbofuran phenol (B47542). frontiersin.org While these initial breakdown products are generally less toxic than the parent carbamate, some intermediates can still exhibit toxicity. nih.gov
Further microbial action breaks down these initial metabolites. Aromatic rings are often hydroxylated and then cleaved. who.int For instance, the metabolic degradation of aldicarb involves both oxidative and hydrolytic pathways, leading to aldicarb sulfoxide (B87167) and aldicarb sulfone as intermediates before further breakdown. researchgate.net The ultimate fate of the carbon from the carbamate molecule can be mineralization to carbon dioxide (CO2). iastate.edu
Table 2: Common Non-Toxicological Metabolites of Carbamate Degradation
| Parent Carbamate (Example) | Initial Hydrolysis Product | Further Breakdown Products |
| Carbaryl | 1-Naphthol, Methylamine frontiersin.org | Catechols, CO2 nih.gov |
| Carbofuran | Carbofuran phenol, Methylamine frontiersin.orgnih.gov | Catechols, CO2 nih.gov |
| Aldicarb | Aldicarb oxime, Methylamine nih.gov | Aldicarb sulfoxide, Aldicarb sulfone researchgate.net |
| Methomyl | Methomyl oxime, Methylamine frontiersin.orgnih.gov | Further utilized by microbes nih.gov |
Volatilization and Atmospheric Fate (theoretical models)
Volatilization is the process by which a chemical evaporates from soil or water surfaces into the atmosphere. missouri.eduepa.gov The tendency of a carbamate to volatilize is primarily influenced by its vapor pressure and its partitioning behavior between air and water, which is described by the Henry's Law constant. epa.govnist.govdartmouth.edu Generally, carbamates are considered to have low vapor pressure, which suggests that volatilization may be a slow process. who.intnih.gov However, it can still be a significant route of dissipation from treated surfaces, especially under conditions of high temperature, low relative humidity, and increased air movement. missouri.edu For instance, increasing the relative humidity in the air adjacent to dry soil from 60% to 85% has been shown to increase the volatilization rate of some pesticides by up to eight times. nih.gov
Once in the atmosphere, the fate of carbamate pesticides is largely determined by atmospheric transport and transformation processes. epa.gov The primary degradation pathway for many organic compounds in the troposphere is reaction with hydroxyl radicals (•OH). Theoretical models and studies on various carbamates indicate that this is a significant process for their atmospheric removal. nih.gov The rate of this reaction and, consequently, the atmospheric half-life of the carbamate, depends on the specific chemical structure of the compound.
Table 1: Physicochemical Properties Influencing Volatilization of Selected Carbamates
| Carbamate | Vapor Pressure (Pa) | Henry's Law Constant (Pa m³/mol) | Water Solubility (mg/L) |
| Carbaryl | 6.1 x 10⁻⁴ | 1.5 x 10⁻⁵ | 120 |
| Carbofuran | 2.7 x 10⁻³ | 3.7 x 10⁻⁵ | 700 |
| Propoxur | 1.3 x 10⁻³ | 4.8 x 10⁻⁵ | 2000 |
| Aldicarb | 1.3 x 10⁻¹ | 2.0 x 10⁻⁵ | 6000 |
| Methomyl | 7.3 x 10⁻³ | 6.9 x 10⁻⁷ | 58000 |
This table presents generalized data for illustrative purposes. Actual values can vary with temperature and other environmental conditions.
Environmental Persistence and Transport Modeling (generalized for carbamates)
The persistence of carbamates in the environment is a critical factor in assessing their potential for long-term impact. Persistence is influenced by a combination of abiotic and biotic degradation processes. nih.gov Abiotic processes include hydrolysis and photodegradation, while biotic degradation is primarily carried out by microorganisms in soil and water. nih.govtandfonline.com
Hydrolysis, the reaction with water, can be a significant degradation pathway for carbamates, particularly under alkaline conditions. tandfonline.com The rate of hydrolysis is dependent on the pH of the water and the chemical structure of the carbamate. nih.gov Photodegradation, or breakdown by sunlight, can also contribute to the transformation of carbamates, especially in surface waters and on plant surfaces. who.intnih.gov
Microbial degradation is a major route for the breakdown of many carbamates in soil. nih.govuth.grtandfonline.comresearchgate.net Soil microorganisms can utilize carbamates as a source of carbon and nitrogen, breaking them down into less complex molecules. nih.gov The rate of microbial degradation is influenced by soil type, moisture, temperature, pH, and the presence of a microbial population adapted to the specific carbamate. who.int
Table 2: Soil Half-Life of Selected Carbamate Insecticides
| Carbamate | Soil Half-Life (Days) | Primary Degradation Pathway |
| Carbaryl | 7-28 | Microbial degradation, Hydrolysis |
| Carbofuran | 30-60 | Microbial degradation, Hydrolysis |
| Aldicarb | 1-15 | Microbial degradation, Oxidation |
| Methomyl | 7-30 | Microbial degradation |
| Propoxur | 14-40 | Microbial degradation |
This table presents a range of reported half-lives, which can vary significantly depending on environmental conditions.
Environmental transport modeling is used to predict the movement and fate of chemicals like carbamates through different environmental compartments (air, water, soil, and biota). epa.gov These models can range from simple, single-compartment models to complex multimedia fate models. osti.govdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) models are another tool used to predict the environmental fate of chemicals. aftonchemical.comnih.govaftonchemical.comnih.gov QSARs establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as its degradation rate or potential for bioaccumulation. aftonchemical.comnih.gov These models can be used to estimate the environmental behavior of new or less-studied compounds like 3-tert-Butylphenyl sec-butylcarbamate based on the properties of structurally similar chemicals. aftonchemical.com
Derivatization and Analog Development of 3 Tert Butylphenyl Sec Butylcarbamate
Synthetic Strategies for Structural Modifications on the Phenyl Ring
The introduction of new functional groups onto the phenyl ring can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the existing tert-butyl and hydroxyl/amino groups on the precursor molecule (3-tert-butylphenol or 3-tert-butylaniline) guide the position of the incoming substituents.
Halogenation: Introducing halogen atoms (F, Cl, Br, I) can alter the electronic profile and lipophilicity of the molecule. For instance, the direct halogenation of 3-tert-butylphenol (B181075) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) would likely lead to substitution at positions ortho and para to the hydroxyl group.
Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a handle for further functionalization, such as reduction to an amino group.
Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the ring, further modifying its steric bulk and lipophilicity.
These reactions would be performed on the 3-tert-butylphenol precursor, which is then reacted with sec-butyl isocyanate or a related reagent to form the final carbamate (B1207046) derivative. A patent for preparing phenyl carbamate derivatives describes processes that can be adapted for such halogen-substituted compounds. google.com
Table 1: Examples of Phenyl Ring-Substituted Analogues
| Precursor | Reaction Type | Potential Product (Carbamate Analogue) | Introduced Substituent |
|---|---|---|---|
| 3-tert-Butylphenol | Chlorination | 2-Chloro-5-tert-butylphenyl sec-butylcarbamate | Chloro (-Cl) |
| 3-tert-Butylphenol | Nitration | 5-tert-Butyl-2-nitrophenyl sec-butylcarbamate | Nitro (-NO₂) |
| 3-tert-Butylphenol | Bromination | 4-Bromo-3-tert-butylphenyl sec-butylcarbamate | Bromo (-Br) |
Replacing the phenyl ring with a heteroaromatic system, such as pyridine, pyrimidine, or triazole, can introduce fundamental changes to the molecule's properties, including solubility, hydrogen bonding capability, and metabolic stability. The synthesis of these analogues involves coupling a heteroaromatic alcohol (e.g., a hydroxypyridine) with sec-butylamine-derived reagents. For example, reacting a suitable hydroxypyridine with phenyl chloroformate can yield an activated carbonate, which then reacts with an amine to form the carbamate.
Table 2: Examples of Heteroaryl Analogues
| Heteroaromatic Alcohol Precursor | Resulting Heteroaryl Analogue Core | Key Features |
|---|---|---|
| 5-tert-Butylpyridin-3-ol | Pyridinyl | Introduces a basic nitrogen atom, alters H-bonding. |
| 5-tert-Butylpyrimidin-2-ol | Pyrimidinyl | Introduces two nitrogen atoms, potential for multiple interaction points. |
| 4-tert-Butyl-1H-pyrazol-3-ol | Pyrazolyl | Five-membered ring with two adjacent nitrogens. |
Synthetic Strategies for Modifications on the sec-Butyl Moiety
Altering the N-alkyl substituent of the carbamate provides a direct way to modulate steric hindrance around the nitrogen atom and influence the molecule's conformational flexibility and lipophilicity.
The sec-butyl group in the parent compound contains a chiral center. The standard synthesis would typically result in a racemic mixture of (R)- and (S)-enantiomers. The development of stereoisomerically pure analogues can be achieved by using enantiomerically pure (R)-sec-butylamine or (S)-sec-butylamine as starting materials. This allows for the investigation of stereospecific interactions. Furthermore, isomeric analogues can be synthesized by replacing the sec-butyl group with other butyl isomers like isobutyl, n-butyl, or tert-butyl groups. google.comnih.gov
Table 3: Isomeric and Stereoisomeric Variations of the N-Alkyl Group
| Amine Precursor | Resulting N-Alkyl Moiety | Isomer Type |
|---|---|---|
| (R)-sec-Butylamine | (R)-sec-Butyl | Enantiomer |
| (S)-sec-Butylamine | (S)-sec-Butyl | Enantiomer |
| Isobutylamine | Isobutyl | Constitutional Isomer |
| n-Butylamine | n-Butyl | Constitutional Isomer |
Varying the length of the N-alkyl chain is a common strategy to fine-tune a molecule's lipophilicity and steric profile. This is readily accomplished by substituting sec-butylamine (B1681703) with other primary or secondary amines during the synthesis. For example, using propylamine (B44156) would shorten the chain, while using various pentylamines or hexylamines would elongate it. General methods for carbamate synthesis, such as reacting an amine with a chloroformate or dialkyl carbonate, are highly adaptable to a wide range of amine precursors. researchgate.net
Table 4: Analogues with Varied N-Alkyl Chain Length
| Amine Precursor | Resulting N-Alkyl Moiety | Change from Parent Compound |
|---|---|---|
| Isopropylamine | Isopropyl | Chain Shortening |
| Pentan-2-amine | 1-Methylbutyl | Chain Elongation |
| Cyclohexylamine | Cyclohexyl | Introduction of a cyclic structure |
Synthetic Strategies for Modifications of the Carbamate Linkage
The carbamate linkage (-O-C(=O)-NH-) is a key functional group that can be replaced with bioisosteric groups to create analogues with different chemical stabilities, hydrogen bonding patterns, and conformational properties. acs.org
Key modifications include:
Reverse Carbamates: Synthesizing the isomeric structure where the oxygen and nitrogen positions are swapped, resulting in a N-(3-tert-butylphenyl) O-sec-butylcarbamate. This can be achieved by reacting 3-tert-butylaniline (B1265813) with sec-butyl chloroformate.
Thiocarbamates: Replacing one or both oxygen atoms of the carbamate with sulfur. An O-thiocarbamate (-O-C(=S)-NH-) or S-thiocarbamate (-S-C(=O)-NH-) can be synthesized using reagents like thiophosgene (B130339) followed by reaction with the appropriate alcohol and amine.
Ureas: Replacing the ester oxygen with a second nitrogen atom to form a urea (B33335) derivative (-NH-C(=O)-NH-). This is typically synthesized by reacting an isocyanate (e.g., 3-tert-butylphenyl isocyanate) with the desired amine (e.g., sec-butylamine). The Curtius rearrangement is a common method to generate isocyanate intermediates from carboxylic acids. organic-chemistry.orgnih.gov
Table 5: Modifications of the Carbamate Linkage
| Linkage Type | General Structure | Synthetic Precursors |
|---|---|---|
| Reverse Carbamate | Ar-NH-C(=O)-O-Alkyl | 3-tert-Butylaniline, sec-Butyl chloroformate |
| O-Thiocarbamate | Ar-O-C(=S)-NH-Alkyl | 3-tert-Butylphenol, Thiophosgene, sec-Butylamine |
| Urea | Ar-NH-C(=O)-NH-Alkyl | 3-tert-Butylphenyl isocyanate, sec-Butylamine |
Heteroatom Substitution in the Carbamate Group
The carbamate moiety, characterized by the >N−C(=O)−O− linkage, offers several sites for structural modification. A key strategy in analog development involves the substitution of the oxygen and sulfur atoms within this group with other heteroatoms, primarily sulfur and phosphorus. These substitutions lead to the formation of thiocarbamates, dithiocarbamates, and phosphoroamidates, each with distinct electronic and steric properties that influence their chemical reactivity.
Thiocarbamates and Dithiocarbamates:
The replacement of one or both oxygen atoms of the carbamate group with sulfur atoms yields thiocarbamates and dithiocarbamates, respectively. organic-chemistry.org There are two isomeric forms of thiocarbamates: O-thiocarbamates, where the carbonyl oxygen is replaced by sulfur (ROC(=S)NR₂), and S-thiocarbamates, where the ether oxygen is replaced by sulfur (RSC(=O)NR₂). organic-chemistry.org
The synthesis of O-(3-tert-butylphenyl) sec-butylthiocarbamate would typically involve the reaction of 3-tert-butylphenol with a sec-butylthiocarbamoyl chloride. A common route to producing S-aryl thiocarbamates is through the Newman-Kwart rearrangement, an intramolecular thermal or palladium-catalyzed reaction where the aryl group of an O-aryl thiocarbamate migrates from the oxygen to the sulfur atom. wikipedia.orgorganic-chemistry.orgchem-station.com This rearrangement is driven by the formation of a thermodynamically more stable C=O bond from a C=S bond. organic-chemistry.org
Dithiocarbamates are synthesized from the reaction of a secondary amine, such as sec-butylamine, with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. wikipedia.orgnih.gov This salt can then be alkylated to yield the final dithiocarbamate ester. Dithiocarbamates are generally stable compounds but can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the release of carbon disulfide and the corresponding amine. nih.gov
Phosphorus Analogs:
Replacing the carbonyl carbon and the adjacent ether oxygen of the carbamate with a phosphoryl group (P=O) leads to the formation of phosphoroamidates. These phosphorus analogs of carbamates are of interest due to their different geometric and electronic properties. The synthesis of phosphoroamidates can be achieved through various methods, including the reaction of a phosphoryl chloride with a phenol (B47542) and an amine. nih.gov For instance, reacting 3-tert-butylphenol with a suitable phosphorylating agent followed by reaction with sec-butylamine would yield the corresponding phosphoroamidate analog. These compounds are noted for their relative stability at neutral and higher pH but can undergo hydrolysis under acidic conditions. nih.gov
Exploration of Structure-Reactivity Relationships within Analogues (focus on chemical properties, not biological activity)
Hydrolytic Stability:
In general, carbamates are more stable to hydrolysis than the corresponding esters. researchgate.net The stability of the carbamate bond is influenced by the electronic nature of the substituents. Electron-donating groups on the aryl ring tend to increase the hydrolytic stability of aryl carbamates. nih.gov
Thiocarbamates exhibit different stability profiles. S-thiocarbamates are generally more stable towards hydrolysis than their O-thiocarbamate isomers due to the greater strength of the C-S bond compared to the C-O bond in this context. The presence of the thiocarbonyl group in O-thiocarbamates makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water.
Dithiocarbamates are relatively stable but can be hydrolyzed under acidic conditions to yield carbon disulfide and the corresponding amine. nih.gov The rate of hydrolysis is dependent on the pH of the environment.
Phosphoroamidates are known to be relatively stable at neutral to alkaline pH but are susceptible to acid-catalyzed hydrolysis. nih.gov The P-N bond is the typical site of cleavage under acidic conditions. nih.gov
Electronic and Conformational Properties:
The replacement of oxygen with sulfur or a phosphoryl group alters the electronic distribution within the functional group. The lone pair of electrons on the nitrogen atom in a carbamate participates in resonance with the carbonyl group, giving the C-N bond partial double bond character. This resonance is affected by the nature of the other heteroatom.
In thiocarbamates, the larger size and more diffuse orbitals of the sulfur atom compared to oxygen affect the degree of resonance stabilization. This can influence the rotational barrier around the C-N bond. nd.edu
In dithiocarbamates, the two sulfur atoms significantly influence the electronic structure, and these compounds are known to have a planar NCS₂ core due to significant pi-donation from the nitrogen atom. wikipedia.org
The table below summarizes the expected differences in key chemical properties between 3-tert-Butylphenyl sec-butylcarbamate and its thio and phospho-analogs based on general principles of organic chemistry.
| Compound Name | Functional Group | Expected Relative Hydrolytic Stability (Neutral pH) | Key Reactivity Feature |
| This compound | Carbamate | High | Susceptible to alkaline hydrolysis. |
| O-(3-tert-Butylphenyl) sec-butylthiocarbamate | O-Thiocarbamate | Moderate | Can undergo Newman-Kwart rearrangement to the more stable S-thiocarbamate isomer. wikipedia.org |
| S-(3-tert-Butylphenyl) sec-butylthiocarbamate | S-Thiocarbamate | High | Generally stable; hydrolysis cleaves the S-C bond. |
| 3-tert-Butylphenyl sec-butyldithiocarbamate | Dithiocarbamate | Moderate to High | Susceptible to acid-catalyzed hydrolysis to produce CS₂ and sec-butylamine. nih.gov |
| 3-tert-Butylphenyl sec-butylphosphoroamidate | Phosphoroamidate | High | Susceptible to acid-catalyzed hydrolysis of the P-N bond. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification Beyond Basic Identification
Sample Preparation and Matrix Effects in Complex Chemical Samples
The successful analysis of 3-tert-Butylphenyl sec-butylcarbamate in complex samples, such as soil, water, or agricultural products, is heavily reliant on meticulous sample preparation. The primary goal of this stage is to extract the analyte from the matrix while minimizing the co-extraction of interfering compounds. These interferences can lead to significant matrix effects, which are alterations in the analytical signal of the target analyte due to the co-eluting components of the sample matrix. univr.it
Matrix effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification. univr.it In liquid chromatography-mass spectrometry (LC-MS), ion suppression is a common phenomenon, particularly with electrospray ionization (ESI), where matrix components can compete with the analyte for ionization. univr.it Conversely, in gas chromatography-mass spectrometry (GC-MS), a matrix-induced enhancement can occur where matrix components block active sites in the injector port, preventing the thermal degradation of thermally labile compounds like many carbamates. univr.it
To mitigate these effects, various sample preparation techniques have been developed and refined for carbamate (B1207046) pesticides. While specific studies on this compound are not extensively detailed in publicly available literature, the general approaches for carbamates provide a foundational understanding.
Common Sample Preparation Techniques for Carbamate Analysis:
| Technique | Principle | Advantages | Disadvantages |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving an acetonitrile (B52724) extraction and salting-out followed by dispersive solid-phase extraction (d-SPE) for cleanup. | High throughput, low solvent consumption, and effective for a wide range of pesticides in various matrices. | The generic nature may require optimization for specific analyte-matrix combinations. |
| Solid-Phase Extraction (SPE) | The analyte is partitioned between a solid phase and a liquid phase. The analyte is retained on the solid sorbent while interferences are washed away. | High selectivity, good concentration factor, and potential for automation. | Can be more time-consuming and require more solvent than QuEChERS. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. | Simple and effective for certain sample types. | Can be labor-intensive, require large volumes of organic solvents, and may result in emulsion formation. |
| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. | Faster extraction times and lower solvent consumption compared to traditional methods like Soxhlet. | Requires specialized and expensive equipment. |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to accelerate the extraction process. | Inexpensive and simple equipment. | Efficiency can be matrix-dependent. |
The choice of sample preparation method is critical and often depends on the complexity of the sample matrix. For instance, the analysis of ginger, a particularly complex matrix rich in volatile oils, often results in a severe matrix suppression effect. To counteract this, methods employing matrix-matched calibration standards are essential for accurate quantification.
Method Validation and Quality Assurance in Chemical Analysis
To ensure the reliability and accuracy of analytical data for this compound, a comprehensive method validation and robust quality assurance (QA) program are indispensable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Quality assurance encompasses all the planned and systematic activities implemented to provide confidence that a product or service will fulfill requirements for quality.
Regulatory bodies and international organizations have established detailed guidelines for the validation of analytical methods for pesticide residues. These guidelines outline the key performance characteristics that must be evaluated.
Key Parameters for Method Validation:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Trueness) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. Assessed via recovery studies. | Mean recovery of 70-120%. |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. Expressed as repeatability (within-laboratory) and reproducibility (between-laboratories) and measured by relative standard deviation (RSD). | RSD ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
Quality assurance in a laboratory setting involves a broader framework that includes not only method validation but also staff training, equipment calibration and maintenance, use of certified reference materials, and participation in proficiency testing schemes. The establishment of internal quality control measures, such as the analysis of spiked samples or control charts, is a routine procedure to monitor the ongoing performance of the analytical method.
For multi-residue methods, which are common in pesticide analysis, the validation process must consider the potential for interactions between different analytes. The selection of representative analytes for calibration and monitoring is a practical approach to ensure the quality of the data for a large scope of compounds.
Applications in Synthetic Chemistry As a Chemical Intermediate or Protecting Group
Role of Carbamates as Amine Protecting Groups in Organic Synthesis
In the intricate art of multi-step organic synthesis, functional groups that are not intended to react in a particular step must be temporarily masked or "protected." Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. organic-chemistry.org Carbamates are one of the most effective and widely used classes of protecting groups for amines. masterorganicchemistry.com By converting the amine into a carbamate (B1207046), its nucleophilicity and basicity are significantly reduced, allowing other transformations to be carried out selectively on the molecule. organic-chemistry.org
The utility of carbamates stems from the electronic nature of the group; the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, rendering it less available for reaction. organic-chemistry.org This protective state is robust enough to withstand a variety of reaction conditions, yet the carbamate can be removed—or "deprotected"—under specific conditions to regenerate the free amine when desired. masterorganicchemistry.com The choice of carbamate is crucial, as different carbamates can be cleaved under different conditions (e.g., acidic, basic, or hydrogenolysis), which is the foundation of an orthogonal protecting group strategy. organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection of one amine in the presence of others protected with different carbamate groups. organic-chemistry.org
Commonly used carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), each with a distinct deprotection method. masterorganicchemistry.com
Formation:
The formation of a 3-tert-butylphenyl sec-butylcarbamate would typically involve the reaction of sec-butylamine (B1681703) with a suitable carbonylating agent derived from 3-tert-butylphenol (B181075). A common and effective method for synthesizing phenyl carbamates involves the reaction of an amine with a phenyl chlorocarbonate. nih.gov In this hypothetical synthesis, 3-tert-butylphenyl chlorocarbonate would be reacted with sec-butylamine, likely in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. nih.gov
Proposed Formation of this compound:
3-tert-butylphenyl chlorocarbonate + sec-butylamine + Triethylamine → this compound + Triethylammonium chloride
Another viable route involves the use of alkyl phenyl carbonates. For instance, tert-butyl phenyl carbonate is used to introduce the Boc protecting group onto amines. kiku.dk By analogy, a precursor like 3-tert-butylphenyl carbonate could potentially react with sec-butylamine to form the desired carbamate, although this type of reaction is not explicitly documented for this specific combination.
Cleavage (Deprotection):
The cleavage of the sec-butylcarbamate group to regenerate the amine would be analogous to the deprotection of the widely used tert-butoxycarbonyl (Boc) group. Carbamates with tertiary or secondary alkyl groups are typically susceptible to cleavage under acidic conditions. acsgcipr.orgchemistrysteps.com The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.com This initial protonation is followed by the departure of the stable sec-butyl carbocation and the simultaneous loss of carbon dioxide from the resulting unstable carbamic acid, yielding the free amine. chemistrysteps.com
General Acid-Catalyzed Deprotection Mechanism:
Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid.
Carbocation Formation: The C-O bond cleaves, releasing a relatively stable secondary carbocation (sec-butyl cation) and forming a carbamic acid intermediate.
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas. chemistrysteps.com
The stability of the sec-butyl carbocation, while less than the tert-butyl cation, is sufficient to facilitate this cleavage pathway, making the sec-butylcarbamate group an acid-labile protecting group.
Orthogonal deprotection is a critical strategy in complex syntheses, allowing for the removal of one protecting group without affecting others. organic-chemistry.org This is achieved by using protecting groups that are labile under mutually exclusive conditions. nih.gov For example, the Boc group is removed with strong acid, the Fmoc group with base (like piperidine), and the Cbz group by catalytic hydrogenation. masterorganicchemistry.com
A sec-butylcarbamate group, being acid-labile, would belong to the same orthogonal set as the Boc group. masterorganicchemistry.comacsgcipr.org However, subtle differences in the kinetics of cleavage might allow for selective removal if reaction conditions are carefully controlled. For instance, the Boc group is generally among the most sensitive to acid, potentially allowing for its removal in the presence of a slightly more robust sec-butylcarbamate under very mild acidic conditions. acsgcipr.org Conversely, a sec-butylcarbamate could potentially be cleaved under conditions that leave even more acid-stable groups intact.
An orthogonal strategy involving a hypothetical sec-butylcarbamate could look like this:
sec-Butylcarbamate: Cleaved with strong acid (e.g., TFA). chemistrysteps.com
Fmoc-carbamate: Cleaved with a base (e.g., piperidine). masterorganicchemistry.com
Cbz-carbamate: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com
This allows a synthetic chemist to selectively unmask different amino groups at various stages of a synthesis by choosing the appropriate reagent.
Use as a Building Block in Complex Molecule Synthesis
Aside from its role as a protecting group, this compound could theoretically serve as a building block or chemical intermediate. The presence of the bulky tert-butyl group on the phenyl ring and the carbamate linkage provides distinct points for further chemical modification. For instance, the aromatic ring could undergo electrophilic substitution reactions, with the tert-butyl and carbamate groups directing the position of incoming substituents.
However, a review of the scientific literature does not provide specific examples of this compound being used as a building block in the synthesis of more complex molecules. Its primary documented application remains in the field of agrochemicals. researchgate.net
Catalytic Transformations Involving this compound as a Substrate or Ligand Precursor
Carbamates can be involved in catalytic processes in several ways. They can be synthesized using catalytic methods, such as the zinc chloride-catalyzed reaction of carbamoyl (B1232498) chlorides with alcohols or palladium-catalyzed carbonylation reactions. nih.govepa.gov More recently, iron-based catalysts have been developed for the dehydrogenative synthesis of carbamates from formamides and alcohols. morressier.com
Furthermore, the carbamate moiety itself, or the amine/alcohol precursors, can coordinate to metal centers, forming metal carbamato complexes. nih.gov These complexes have applications in various catalytic processes, including CO₂ activation. nih.gov
Despite these general principles, there is no specific information in the reviewed literature detailing the use of this compound as a substrate in a catalytic transformation or as a precursor to a ligand for catalysis. Its potential in this area remains unexplored based on available data.
Future Research Perspectives and Methodological Advancements
Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of carbamates. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the discovery process. eurekalert.org
In the context of carbamate design, ML algorithms can be trained on existing libraries of carbamates and their known biological activities or material properties. nih.govmdpi.com By learning the complex relationships between chemical structures and their functions, these models can propose new candidate molecules with desired characteristics, such as enhanced efficacy or reduced environmental impact. youtube.com This data-driven approach minimizes the need for extensive trial-and-error synthesis and testing. eurekalert.org
For the synthesis of carbamates, AI can optimize reaction conditions to improve yield, reduce waste, and lower energy consumption. youtube.com By analyzing variables such as temperature, pressure, catalyst type, and solvent, ML models can predict the optimal parameters for a given transformation. mdpi.com This is particularly relevant for the synthesis of 3-tert-butylphenyl sec-butylcarbamate, where precise control over the reaction can lead to a more efficient and sustainable manufacturing process.
Table 1: Potential Applications of AI/ML in Carbamate Research
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Novel Carbamate Design | Generative Adversarial Networks (GANs) | Design of new carbamate structures with tailored properties. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity, toxicity, and physical properties. nih.gov |
| Synthesis Optimization | Bayesian Optimization | Efficient identification of optimal reaction conditions for higher yields and purity. |
| Process Control | Reinforcement Learning | Real-time optimization of manufacturing processes for carbamates. youtube.com |
Development of Novel Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. academie-sciences.fr The development of novel spectroscopic probes offers a powerful tool for the in-situ analysis of carbamate synthesis. researchgate.net
Techniques such as fiber-optic Near-Infrared (NIR) and Raman spectroscopy can be integrated directly into reaction vessels, providing continuous data on the concentration of reactants, intermediates, and products. mdpi.com This allows for a dynamic understanding of the reaction progress, which is a significant improvement over traditional offline analysis methods that involve sample extraction and quenching. academie-sciences.fr
For the synthesis of this compound, real-time monitoring could provide valuable insights into the kinetics of the reaction between the corresponding isocyanate and alcohol precursors. This data can be used to refine reaction models and optimize process parameters for industrial-scale production. Furthermore, the development of specific spectroscopic probes designed to be sensitive to the carbamate functional group could enhance the accuracy and selectivity of these measurements. rsc.org
Table 2: Spectroscopic Techniques for Real-time Reaction Monitoring
| Spectroscopic Technique | Information Provided | Advantages for Carbamate Synthesis |
|---|---|---|
| Near-Infrared (NIR) Spectroscopy | O-H, N-H, and C-H vibrational overtones and combinations. researchgate.net | Non-destructive, suitable for in-line process monitoring. mdpi.com |
| Raman Spectroscopy | Molecular vibrational and rotational modes. | High chemical specificity, can be used in aqueous and non-aqueous media. mdpi.com |
| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Fundamental vibrational modes of functional groups. | High sensitivity to changes in chemical composition. |
| UV-Vis Spectroscopy | Electronic transitions in conjugated systems. | Can monitor the disappearance of aromatic reactants. mdpi.com |
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques
A deeper understanding of the reaction mechanisms governing carbamate formation is essential for the rational design of more efficient synthetic routes. acs.org Ultrafast spectroscopy and single-molecule techniques are at the forefront of mechanistic studies, offering unprecedented temporal and spatial resolution. acs.org
Ultrafast laser spectroscopy, with its femtosecond to picosecond time resolution, can directly observe the transient species and transition states involved in a chemical reaction. By tracking the evolution of vibrational or electronic signatures, researchers can elucidate the precise sequence of bond-forming and bond-breaking events during the formation of the carbamate linkage in this compound.
Single-molecule spectroscopy, on the other hand, allows for the study of individual reaction events, revealing heterogeneities and rare pathways that are obscured in ensemble measurements. These techniques could provide definitive answers to long-standing questions about the role of catalysts and the influence of the solvent environment on carbamate synthesis. Computational studies, including quantum mechanics/molecular mechanics (QM/MM) calculations, can complement these experimental approaches by modeling the reaction energy profiles and identifying key intermediates. nih.gov
Green Chemistry Innovations in Carbamate Manufacturing Processes
The principles of green chemistry are increasingly guiding the development of new manufacturing processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. formalifesciencemarketing.comwjarr.com These innovations are highly relevant to the production of carbamates, including this compound. zenfoldst.com
One of the most promising green chemistry approaches for carbamate synthesis is the utilization of carbon dioxide (CO2) as a C1 feedstock. taylorandfrancis.com This method avoids the use of highly toxic and hazardous phosgene (B1210022), a traditional reagent in carbamate production. nih.gov The reaction of CO2 with an amine and an alcohol, often facilitated by a catalyst, can directly yield the desired carbamate. organic-chemistry.orgacs.org
Other green innovations include the use of biocatalysts, such as enzymes, which can catalyze carbamate synthesis under mild conditions with high selectivity. zenfoldst.com The development of continuous flow processes also offers significant advantages over traditional batch manufacturing, including improved heat and mass transfer, enhanced safety, and easier scalability. formalifesciencemarketing.com
Table 3: Green Chemistry Approaches for Carbamate Synthesis
| Green Chemistry Principle | Application in Carbamate Synthesis | Potential Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Utilization of CO2 as a C1 source. taylorandfrancis.com | Reduced reliance on fossil fuels and toxic reagents. |
| Catalysis | Development of efficient and recyclable catalysts for CO2 fixation. zenfoldst.com | Increased reaction rates and selectivity, lower energy requirements. |
| Waste Prevention | Atom-economical synthesis routes that minimize byproduct formation. wjarr.com | Reduced environmental impact and waste disposal costs. |
| Safer Solvents and Auxiliaries | Use of supercritical CO2 or ionic liquids as reaction media. zenfoldst.com | Elimination of volatile organic compounds (VOCs). |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science presents exciting opportunities for the development of novel materials with tailored properties. Carbamates, with their versatile chemistry and ability to form hydrogen bonds, are valuable building blocks in this context. acs.orgnih.gov
The most prominent example of the role of carbamates in materials science is in the field of polyurethanes. wikipedia.org These polymers, which contain repeating carbamate linkages in their backbone, exhibit a wide range of properties, from rigid foams to flexible elastomers. Future research could focus on designing novel polyurethanes incorporating structures similar to this compound to create materials with unique thermal, mechanical, or optical properties.
Furthermore, the carbamate functional group can be used to modify the surface of materials, imparting new functionalities. For instance, grafting carbamate-containing molecules onto a polymer surface could enhance its biocompatibility or improve its adhesion to other materials. This cross-disciplinary approach, combining the synthetic expertise of organic chemists with the characterization and application knowledge of materials scientists, is key to unlocking the full potential of carbamate-based materials. acs.orgtaylorandfrancis.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-tert-Butylphenyl sec-butylcarbamate, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via carbamate-forming reactions, such as the coupling of 3-tert-butylphenol with sec-butyl isocyanate under anhydrous conditions. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 phenol:isocyanate), and inert atmosphere (N₂/Ar). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and absence of side products (e.g., unreacted phenol or urea derivatives) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- HPLC-MS/MS : Optimize using a C18 column with mobile phases (e.g., methanol/water + 0.1% formic acid) and monitor fragments (e.g., m/z 327.0 for quantification) .
- NMR Spectroscopy : ¹H NMR (CDCl₃) should resolve tert-butyl protons (δ 1.2–1.4 ppm) and sec-butyl carbamate protons (δ 4.0–4.3 ppm). ¹³C NMR confirms carbonyl (δ 155–160 ppm) and quaternary carbons .
- FT-IR : Key peaks include N-H stretch (~3350 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC to detect hydrolysis products (e.g., 3-tert-butylphenol).
- Light Sensitivity : Expose samples to UV (254 nm) and daylight; compare degradation rates.
- Humidity : Test stability at 75% relative humidity. Use desiccants (silica gel) for long-term storage .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reaction kinetics.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (toluene).
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track carbamate formation and adjust reaction time dynamically.
- Side Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water and prevent hydrolysis .
Q. What strategies resolve discrepancies in reported stability data under acidic/basic conditions?
- Methodological Answer :
- Controlled Hydrolysis Studies : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) buffers at 37°C. Quantify degradation products (e.g., 3-tert-butylphenol) via LC-MS.
- Kinetic Analysis : Calculate rate constants (k) and half-lives (t₁/₂) to compare degradation pathways.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrolysis mechanisms (acid-catalyzed vs. base-catalyzed) .
Q. How can researchers elucidate metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactors. Identify Phase I metabolites (oxidation, hydrolysis) via UPLC-QTOF-MS.
- Isotope Tracing : Use ¹⁴C-labeled carbamate to track distribution in tissues.
- Cytotoxicity Screening : Perform MTT assays on HepG2 cells to assess metabolic activation-linked toxicity .
Q. What advanced techniques characterize solid-state interactions or polymorphic forms of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks.
- DSC/TGA : Determine melting points (Tm) and thermal decomposition profiles.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and polymorph stability under humidity .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s ecotoxicity be addressed?
- Methodological Answer :
- Standardized Testing : Follow OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) to ensure reproducibility.
- Comparative Studies : Replicate prior experimental conditions (e.g., pH, temperature) to identify variables causing discrepancies.
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to discern trends .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
